molecular formula C15H19NO4 B1375513 1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid CAS No. 1551609-92-7

1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Cat. No.: B1375513
CAS No.: 1551609-92-7
M. Wt: 277.31 g/mol
InChI Key: PJZVXXYXWXMRSS-UHFFFAOYSA-N
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Description

1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a benzyloxycarbonyl-protected amino group and a carboxylic acid group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group. The synthetic route may include the following steps:

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Cyclopentane Ring: The protected amino group is then reacted with cyclopentanone under acidic conditions to form the cyclopentane ring.

    Introduction of the Carboxylic Acid Group:

Chemical Reactions Analysis

1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions to occur at other functional sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

    1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclopentane ring, resulting in different steric and electronic properties.

    1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid: The cyclopropane ring introduces significant ring strain, affecting the compound’s reactivity.

    1-({[(Benzyloxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid: The cyclobutane ring provides a balance between ring strain and stability.

These comparisons highlight the unique structural features and reactivity of this compound.

Properties

IUPAC Name

1-(phenylmethoxycarbonylaminomethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-13(18)15(8-4-5-9-15)11-16-14(19)20-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZVXXYXWXMRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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